
(2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, also known as DIDS, is a chemical compound that has been extensively used in scientific research. DIDS is a sulfonamide derivative that is widely used as an inhibitor of chloride channels and anion transporters.
Scientific Research Applications
Chemical Synthesis and Derivatives
- Synthesis of Chlorohydroxybenzenesulfonyl Derivatives : 2,4-Dichlorophenyl compounds have been synthesized and studied for their potential as herbicides, showcasing their utility in agricultural chemistry (Cremlyn & Cronje, 1979).
Chemical and Physical Properties
- Conductance and Solvent Behavior : Research has been conducted on the conductance of similar chlorophenyl-dioxopyrimidine compounds in solvent mixtures, providing insights into their interactions and solvent properties (Gaware, 2021).
- Thermodynamic Studies : Thermodynamic properties like Gibb’s free energy, entropy change, and enthalpy change of similar compounds have been studied, indicating their potential for various chemical applications (Gaware, 2020).
Environmental Impact and Detection
- Herbicide Transformation Products : Investigations into the environmental waters have included the detection of transformation products of similar herbicides, relevant for environmental monitoring and safety (Laganà et al., 2002).
Chemical Reactions and Mechanisms
- Sulfonation and Sulfation Reactions : Studies on the sulfonation of dichlorophenols, including compounds similar to (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, provide detailed insights into chemical reaction mechanisms (Wit & Cerfontain, 2010).
Optical Properties and Imaging
- Fluorescence Probes for pH Sensing : Indolium-based fluorescence probes, which could be structurally related to dichlorophenyl-dioxopyrimidine compounds, have been developed for detecting extreme acidity or alkalinity, useful in various scientific applications (Li et al., 2019).
Future Directions
While specific future directions for “(2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate” are not available, there is a general interest in the synthesis of new derivatives of pyrimidines and other heterocyclic compounds due to their diverse biological activities . These compounds could potentially be explored for newer therapeutic possibilities .
properties
IUPAC Name |
(2,4-dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O5S/c1-15-6-10(11(17)16(2)12(15)18)22(19,20)21-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFMNEIGYYOQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

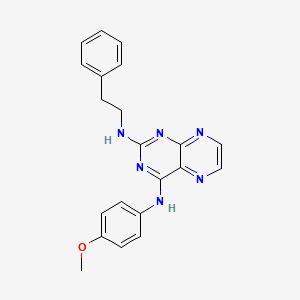
![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)


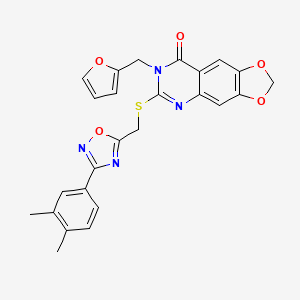
![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)
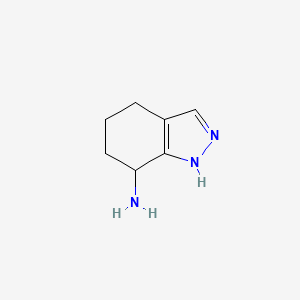
![1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2499517.png)
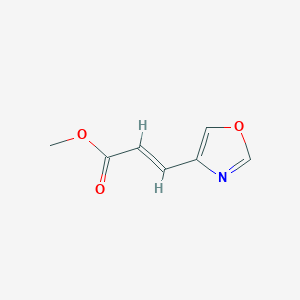
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/no-structure.png)
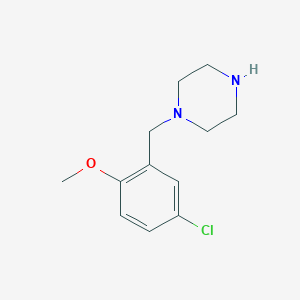
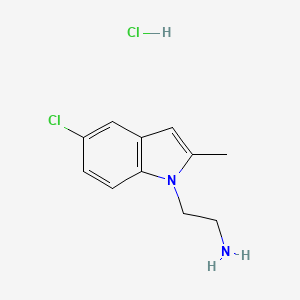
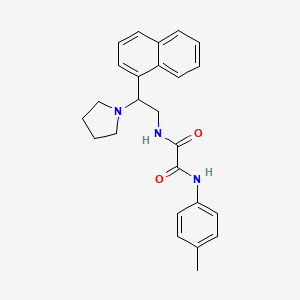
![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)